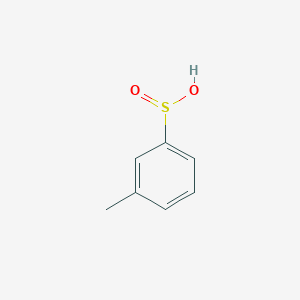

3-Methylbenzene-1-sulfinic acid

Description

Contextualizing Arylsulfinic Acids within Organic Chemistry

Arylsulfinic acids are a class of organosulfur oxoacids with the general formula Ar-SO₂H, where Ar represents an aryl group. orgsyn.org They occupy an intermediate oxidation state between thiophenols (Ar-SH) and the more stable arylsulfonic acids (Ar-SO₃H). This intermediate nature dictates much of their chemical behavior.

Structurally, sulfinic acids are pyramidal at the sulfur atom, which makes them chiral. However, the free acids are often unstable and can undergo disproportionation into a sulfonic acid and a thiosulfonate. orgsyn.org Due to this instability, they are frequently prepared and used in situ or handled as their more stable corresponding salts (sulfinates). Common synthetic routes to arylsulfinic acids include:

Reduction of Arylsulfonyl Chlorides: This is a widely used method where an arylsulfonyl chloride is reduced using agents like zinc dust or sodium sulfite. For instance, p-toluenesulfinic acid can be prepared by the reduction of p-toluenesulfonyl chloride. orgsyn.org

Reaction of Grignard Reagents with Sulfur Dioxide: An organometallic pathway involving the treatment of an arylmagnesium halide with sulfur dioxide, followed by acidic workup, also yields arylsulfinic acids. orgsyn.org

From Methyl Sulfones: A one-pot method involves the conversion of methyl sulfones into sulfinic acids through alkylation and subsequent elimination. organic-chemistry.org

In organic synthesis, arylsulfinic acids are valuable intermediates. They serve as precursors for the synthesis of sulfones, which are important structural motifs in many pharmaceuticals and materials. The reaction of sulfinate salts with alkyl halides, for example, is a common method for forming sulfones. researchgate.net

Rationale for Dedicated Research on 3-Methylbenzene-1-sulfinic Acid

While research on the para-isomer, p-toluenesulfinic acid, is more extensive due to its application in asymmetric synthesis, dedicated study of this compound is driven by several key scientific objectives:

Comparative Isomeric Studies: The primary rationale for investigating the meta-isomer is to conduct comparative analyses against its ortho- and para-counterparts. Such studies provide fundamental insights into how the position of the methyl group influences the electronic properties, acidity, stability, and nucleophilicity of the sulfinic acid functional group. The sulfonation of toluene (B28343) to produce the corresponding sulfonic acids, for example, yields a mixture of isomers, with the meta-isomer typically being a minor product. chemguide.co.uklibretexts.org Understanding the properties of each isomer is crucial for developing selective synthetic methods.

Elucidation of Reaction Mechanisms: By using this compound as a substrate, chemists can probe the mechanisms of reactions involving arylsulfinic acids. Comparing the reaction rates and product distributions with those obtained from other isomers helps to clarify the steric and electronic effects that govern these transformations.

Access to Meta-Substituted Compounds: The compound serves as a key precursor for the synthesis of specific meta-substituted sulfones and other derivatives. These target molecules may be of interest in medicinal chemistry and materials science, where the precise placement of functional groups is critical for biological activity or material properties. The ability to synthesize and study these specific meta-isomers allows for a more comprehensive exploration of structure-activity relationships.

In essence, while not as widely used as its para-isomer, this compound is a valuable tool for fundamental organic chemistry research, enabling a deeper understanding of isomerism and its impact on the reactivity of organosulfur compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O2S |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

3-methylbenzenesulfinic acid |

InChI |

InChI=1S/C7H8O2S/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |

InChI Key |

IMMPLAUVBYOSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzene 1 Sulfinic Acid

Fundamental Reaction Pathways of Arylsulfinic Acids

Arylsulfinic acids, including 3-methylbenzene-1-sulfinic acid, are versatile intermediates in organic synthesis, capable of participating in a wide array of chemical transformations. Their reactivity is governed by the sulfur atom, which can act as a nucleophile or an electrophile, and can also engage in radical processes.

Role as Nucleophiles and Electrophiles in Organic Transformations

The dual reactivity of arylsulfinic acids as both nucleophiles and electrophiles is a cornerstone of their synthetic utility. masterorganicchemistry.comyoutube.compressbooks.pub The sulfinate anion, the conjugate base of a sulfinic acid, is a potent nucleophile. nih.gov With a pKa of approximately 2, sulfinic acids are largely deprotonated at physiological pH, favoring their role as nucleophiles. nih.gov The sulfur atom in the sulfinate anion is considered a soft nucleophile, readily attacking electron-deficient centers to form new covalent bonds. nih.gov This nucleophilic character is central to many of their reactions. libretexts.org

Conversely, under acidic conditions, the sulfinic acid moiety can be protonated, enhancing its electrophilic character. chemistrysteps.com The protonated form is more susceptible to attack by nucleophiles. This electrophilic nature allows arylsulfinic acids to participate in reactions where they are the electron acceptors. masterorganicchemistry.com The balance between nucleophilic and electrophilic behavior can often be controlled by the reaction conditions, particularly the pH.

A key aspect of their reactivity is the formation of sulfones through reaction with electrophiles like alkyl halides or enones. wikipedia.org In these reactions, the sulfinate acts as a nucleophile. Conversely, they can react with Grignard reagents to yield sulfoxides, showcasing a different facet of their reactivity. wikipedia.org

Participation in Radical-Mediated Processes

Arylsulfinic acids and their salts are effective precursors to sulfonyl radicals. researchgate.net These radicals can be generated through various methods, including oxidation. researchgate.netnih.gov Once formed, sulfonyl radicals can participate in a variety of radical chain reactions. nih.gov These reactions have been successfully applied in the synthesis of complex molecules. nih.gov

The thermodynamics and kinetics of hydrogen atom transfer (HAT) reactions involving sulfinic acids have been studied to understand their behavior in radical processes. nih.gov The O–H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal mol⁻¹, which is intermediate between that of thiols and sulfenic acids. nih.gov This moderate BDE allows them to act as efficient hydrogen atom donors to both alkyl and alkoxyl radicals. nih.gov

The reaction of sulfinic acids with radicals is a key step in their antioxidant activity. rsc.org They can trap peroxyl radicals, a process that is often mediated by the formation of a transient sulfenic acid. rsc.orgresearchgate.net The rate of these radical-trapping reactions is influenced by the solvent, with a significant modulation of their HAT activity observed in different media. nih.gov

Oxidative and Reductive Transformations of the Sulfinic Acid Moiety

The sulfur atom in a sulfinic acid is in an intermediate oxidation state, making it susceptible to both oxidation and reduction. rsc.org Oxidation of arylsulfinic acids can lead to the formation of sulfonic acids (R-SO₃H). nih.gov This transformation represents a two-electron oxidation of the sulfur center. For instance, cysteine sulfinic acid can be irreversibly oxidized to cysteine sulfonic acid under high levels of cellular reactive oxygen species (ROS). researchgate.net

Conversely, the reduction of the sulfinic acid group is also a significant process. In biological systems, the reduction of sulfinic acids back to thiols is an important reversible post-translational modification of proteins, catalyzed by enzymes like sulfiredoxin. rsc.org This process involves an ATP-dependent mechanism. researchgate.net Chemically, the reduction of the sulfonic acid group to a sulfonamide can also be achieved under specific conditions.

The redox chemistry of sulfenic acids (R-SOH), which can be formed from sulfinic acids, has also been investigated. acs.org Sulfenic acids can be reduced to thiols or can react further to form other sulfur-containing species. researchgate.net The interplay between these different oxidation states of sulfur is crucial in many biological and chemical processes. rsc.org

Catalytic Activity of Arylsulfinic Acids in Organic Reactions

Arylsulfinic acids and their derivatives have emerged as effective catalysts in a range of organic transformations. nih.gov Their catalytic activity often stems from their ability to act as both a Brønsted acid and a nucleophile, or to participate in redox cycles.

Mechanistic Insights into Arylsulfinic Acid Catalysis

The mechanism of arylsulfinic acid catalysis can vary depending on the specific reaction. In some cases, the sulfinic acid acts as a Brønsted acid to activate a substrate. For example, in the cyclization of an epoxide, an acid catalyst protonates the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. youtube.com

In other reactions, the catalytic cycle may involve the sulfinic acid or its conjugate base acting as a nucleophile. youtube.com For instance, in certain condensation reactions, the sulfinate anion can add to a carbonyl group, initiating a reaction cascade. youtube.com

Palladium-catalyzed cross-coupling reactions involving aryl sulfinate salts have been studied to elucidate their mechanisms. acs.org These studies have provided insights into the role of the sulfinate as a coupling partner and the nature of the catalytically active species. acs.org The reaction kinetics can be complex, with observed dependencies on catalyst concentration suggesting equilibria between active and inactive catalyst forms. acs.org

Stereoselective and Regioselective Catalytic Applications

The application of arylsulfinic acids and their derivatives in stereoselective and regioselective catalysis is an area of growing interest. rsc.orgmasterorganicchemistry.com Stereoselective reactions are those that favor the formation of one stereoisomer over another, while regioselective reactions favor reaction at one position over another. masterorganicchemistry.comyoutube.comyoutube.com

For example, proline, an amino acid containing a carboxylic acid and a secondary amine, has been used as an organocatalyst in asymmetric aldol (B89426) reactions. youtube.com The acidic and basic sites within the same molecule allow it to act as a bifunctional catalyst, controlling the stereochemical outcome of the reaction. youtube.com While not a direct application of this compound, this illustrates the principles of using acidic functional groups in stereoselective catalysis.

In the context of arylsulfonyl compounds, the reactions of α-arylsulfonyl carbanions with electrophiles have been shown to proceed with inversion of configuration at the carbanionic center, demonstrating stereoselectivity. rsc.org

Regioselectivity is also a critical aspect of reactions involving arylsulfinic acids. For instance, in the sulfonation of methylbenzene, the methyl group directs the incoming sulfonic acid group primarily to the 2- and 4-positions of the aromatic ring. libretexts.org The ratio of these isomers can be influenced by reaction conditions such as temperature, highlighting the ability to control regioselectivity. libretexts.org Furthermore, the reversibility of the sulfonation reaction can be exploited to use the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions on the ring. chemistrysteps.com

The development of new catalytic systems continues to expand the scope of stereoselective and regioselective transformations. For example, copper-based catalyst systems have been developed for the cross-coupling of aryl halides with alcohols, demonstrating high selectivity for specific substrates. organic-chemistry.org Similarly, ligand control has been shown to induce regioselectivity in palladium-catalyzed aryne annulations. nih.gov

Specific Reactivity Profile of the 3-Methyl Substituted Benzene (B151609) Ring in this compound

Influence of the Methyl Group on Aromatic Reactivity

The methyl group is classified as an activating group in the context of electrophilic aromatic substitution. This activation stems from its electron-donating nature, which enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. Two primary mechanisms account for this effect:

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-electron system of the benzene ring. This overlap of orbitals further enriches the electron density at the ortho and para positions of the ring.

The activating influence of the methyl group leads to a significant increase in the rate of electrophilic substitution reactions compared to unsubstituted benzene. For instance, in sulfonation reactions using fuming sulfuric acid at room temperature, methylbenzene (toluene) reacts in approximately 1-2 minutes, whereas benzene requires a longer reaction time of 20-30 minutes. docbrown.info This demonstrates the enhanced reactivity imparted by the methyl substituent. Studies on the nitration of toluene (B28343) also show that the intermediate carbocation (arenium ion) is stabilized by the electron-donating methyl group, particularly when the attack occurs at the ortho and para positions, thus lowering the activation energy of the reaction. libretexts.org

Directional Effects in Electrophilic Aromatic Substitution on Arylsulfinic Acids

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The outcome of such a reaction on this compound is determined by the interplay of the directing effects of both the methyl and the sulfinic acid groups.

Methyl Group (-CH₃): As an activating, electron-donating group, the methyl group directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgdocbrown.info This is because the resonance structures of the carbocation intermediate formed during the attack at these positions receive greater stabilization from the methyl group. libretexts.org

Sulfinic Acid Group (-SO₂H): The sulfinic acid group, similar to the sulfonic acid group (-SO₃H), is an electron-withdrawing group. msu.edu The sulfur atom bears a partial positive charge due to the electronegativity of the attached oxygen atoms. This effect deactivates the aromatic ring by withdrawing electron density, making it less reactive. Such deactivating groups act as meta-directors. docbrown.infomsu.edu They direct incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated by the electron-withdrawing inductive and resonance effects.

In the this compound molecule, the sulfinic acid group is at position 1 and the methyl group is at position 3. The directing effects of these two groups are summarized below.

| Substituent | Position | Type | Directed Positions for Electrophilic Attack |

|---|---|---|---|

| Sulfinic Acid (-SO₂H) | C1 | Deactivating, Meta-Director | C5 (C3 is blocked) |

| Methyl (-CH₃) | C3 | Activating, Ortho, Para-Director | C2, C4, C6 |

The predicted reactivity at the available positions on the ring is a combination of these effects. The sulfonation of toluene, a similar system, results in a mixture of isomers, with typical yields of 62% for the para-product, 32% for the ortho-product, and only 6% for the meta-product, highlighting the strong ortho-para directing influence of the methyl group. docbrown.info For this compound, a similar preference for substitution at the ortho and para positions relative to the methyl group is expected.

| Position on Ring | Relation to -SO₂H (C1) | Relation to -CH₃ (C3) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C2 | Ortho | Ortho | Activated (Major site of attack) |

| C4 | Para | Ortho | Activated (Major site of attack) |

| C5 | Meta | Meta | Deactivated |

| C6 | Ortho | Para | Activated (Major site of attack) |

Based on this analysis, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring predominantly at the C2, C4, and C6 positions, which are activated by the ortho- and para-directing methyl group. Steric hindrance from the adjacent substituents might influence the relative yields at these positions.

Advanced Spectroscopic and Analytical Characterization of 3 Methylbenzene 1 Sulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Methylbenzene-1-sulfinic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the methyl and sulfinic acid groups. The protons of the methyl group (CH₃) characteristically produce a singlet in the upfield region, usually around δ 2.3-2.4 ppm. The acidic proton of the sulfinic acid group (-SO₂H) is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the different carbon environments within the molecule. libretexts.org The carbon atoms of the benzene ring resonate in the aromatic region, typically between δ 120 and 150 ppm. libretexts.org The chemical shifts are influenced by the attached substituents. The carbon atom bearing the sulfinic acid group and the carbon with the methyl group will have distinct chemical shifts compared to the other aromatic carbons. The methyl carbon (CH₃) gives a signal in the upfield region, generally around δ 20-22 ppm. libretexts.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.0-8.0 | Aromatic protons (multiplet) |

| ¹H | ~2.3-2.4 | Methyl protons (singlet) |

| ¹³C | ~120-150 | Aromatic carbons |

| ¹³C | ~20-22 | Methyl carbon |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds. docbrown.info The stretching vibration of the S=O bond in the sulfinic acid group gives rise to a strong absorption band typically in the region of 1050-1100 cm⁻¹. The O-H stretching vibration of the sulfinic acid group appears as a broad band in the range of 2500-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is seen at slightly lower wavenumbers, typically 2850-2960 cm⁻¹. docbrown.info Bending vibrations of the C-H bonds and the skeletal vibrations of the benzene ring produce a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-O and S=O stretching vibrations are also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals, providing further confirmation of the compound's structure.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Stretching | 1050-1100 |

| O-H | Stretching | 2500-3200 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2960 |

| Aromatic C=C | Ring Stretching | ~1450-1600 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

Mass Spectrometry (MS): In a typical mass spectrum, the molecular ion peak [M]⁺, corresponding to the intact molecule that has lost one electron, will be observed at a mass-to-charge ratio (m/z) equal to the molecular weight of the compound (C₇H₈O₂S). docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways may involve the loss of the sulfinic acid group (-SO₂H) or parts of it, as well as fragmentation of the aromatic ring. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.org This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, a high-resolution mass spectrum can confirm the presence of sulfur by the precise mass measurement. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within this compound, providing insights into its electronic structure and conjugation. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are due to π → π* transitions within the benzene ring. The presence of the methyl and sulfinic acid substituents can cause a shift in the position and intensity of these absorption bands compared to unsubstituted benzene. The analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and provide information about the extent of electronic conjugation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula (C₇H₈O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.

Computational and Theoretical Studies on 3 Methylbenzene 1 Sulfinic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and predicting its reactivity. nih.gov For 3-methylbenzene-1-sulfinic acid, DFT calculations would provide deep insights into how its electrons and charge are distributed and which sites are most likely to engage in chemical reactions.

The electronic properties of this compound are determined by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the electron-donating methyl (-CH₃) group, and the electron-withdrawing sulfinic acid (-SO₂H) group. The six p-orbitals of the benzene ring combine to form six π molecular orbitals (MOs): three bonding (π) and three antibonding (π*) orbitals. wikipedia.orgualberta.ca In the ground state, the six π electrons fill the three bonding MOs, creating the stable, delocalized electron system characteristic of aromatic compounds. pearsonhighered.comuci.edu

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Distribution | Primarily located on the benzene ring, with significant contribution from the sulfinic acid group. | Combination of aromatic π-system and lone pairs on sulfur and oxygen. |

| LUMO Distribution | Mainly centered on the benzene ring and the sulfinic acid group, particularly the S-O bonds. | Electron-withdrawing nature of the -SO₂H group creates an electron-deficient region. |

| HOMO-LUMO Gap | Smaller than that of benzene, suggesting higher reactivity. | Combined effects of electron-donating and electron-withdrawing substituents. |

| Charge Distribution | Negative charge concentrated on oxygen atoms; positive charge on sulfur and the acidic hydrogen. The ring carbons have varied charges. | Electronegativity differences between C, H, S, and O atoms. |

To quantify the reactivity of different atomic sites within a molecule, computational chemists use reactivity descriptors derived from DFT. joaquinbarroso.com The Fukui function, for instance, indicates the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.descm.com There are three main types of Fukui functions:

f⁺(r) : Predicts reactivity towards a nucleophilic attack (where an electron is accepted). High values indicate electrophilic sites.

f⁻(r) : Predicts reactivity towards an electrophilic attack (where an electron is donated). High values indicate nucleophilic sites.

f⁰(r) : Predicts reactivity towards a radical attack.

For this compound, the sulfinic acid group itself contains both an electrophilic center (the sulfur atom) and nucleophilic centers (the oxygen atoms). The benzene ring's reactivity is also position-dependent. The electron-donating methyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions, while the electron-withdrawing sulfinic acid group directs them to the meta (C2, C4, C6) positions relative to its own position (C1). The combined influence would result in a complex reactivity pattern that can be precisely mapped by Fukui functions.

The global electrophilicity index (ω) is another descriptor that measures a molecule's ability to accept electrons. nih.gov It is calculated from the energies of the HOMO and LUMO. A higher electrophilicity index points to a stronger electrophile. Given the presence of the sulfinic acid group, this compound would be expected to have a moderate electrophilicity index.

| Attack Type | Predicted Reactive Site(s) | Rationale (based on Fukui Functions) |

|---|---|---|

| Nucleophilic Attack | Sulfur atom, Carbon atom C1 | These sites would have the highest f⁺ values due to the electron-withdrawing effect of the oxygen atoms. |

| Electrophilic Attack | Oxygen atoms, Ring carbons C2, C4, C6 | The oxygen lone pairs and the activating effect of the methyl group would lead to high f⁻ values at these positions. |

| Radical Attack | Sulfur atom, Ring carbons | The f⁰ function would likely show high values distributed across the sulfur and the delocalized π-system of the ring. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, identifying short-lived intermediates and the energy profiles that govern them. oregonstate.edu

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational chemists use algorithms to locate the precise geometry of the transition state and calculate its energy.

For reactions involving this compound, such as its oxidation to 3-methylbenzene-1-sulfonic acid or its disproportionation, DFT calculations can model the entire reaction coordinate. For example, in a study of hydrogen atom transfer (HAT) reactivity of sulfinic acids, transition state structures were calculated to determine the energy barriers, revealing that sulfinic acids have relatively high barriers for reaction with peroxyl radicals. nih.gov Similarly, the desulfination of allylic sulfinic acids was studied computationally, identifying a concerted, retro-ene mechanism and a compact, early transition state. griffith.edu.auacs.org These studies exemplify the power of TS analysis in understanding reaction feasibility and mechanism.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric parameters. libretexts.org By exploring the PES, chemists can identify all possible reaction pathways, intermediates, and transition states connecting them. acs.orgacs.org

For this compound, the PES would be complex due to the molecule's flexibility. Computational exploration of the PES could reveal, for instance, the mechanism of its thermal decomposition or its interaction with a catalyst. Studies on the benzene dimer have shown that potential energy surfaces can be extremely flat, with multiple stable structures separated by very small energy barriers. nih.gov A similar situation could arise for the interaction of this compound with other molecules, where various binding orientations might be possible with similar energies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, key conformational variables include the rotation around the C-S bond and the orientation of the -OH group. Computational methods can systematically explore these rotations to find the lowest energy conformers. Studies on other flexible molecules, like 3-arylpropanoic acids and 3-(azidomethyl)benzoic acid, have successfully used a combination of NMR spectroscopy and computational analysis to determine their preferred conformations. nih.govrsc.org

Molecular Dynamics (MD) simulations offer a way to observe the behavior of a molecule over time, typically in a solvent environment. youtube.com An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over a series of very short time steps. nih.gov For this compound, MD simulations could be used to study its solvation in water, its tendency to form aggregates, or its interaction with a biological target like a protein. nih.govmdpi.com These simulations provide a dynamic picture that complements the static information from DFT and conformational analysis.

Non-Covalent Interactions and Intermolecular Forces

Hydrogen Bonding: The most prominent non-covalent interaction in this compound is expected to be hydrogen bonding, originating from the sulfinic acid group (-SO₂H). The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfinyl group can act as hydrogen bond acceptors. This can lead to the formation of strong intermolecular hydrogen bonds, often resulting in dimeric structures or extended networks in the solid state. In the crystal structure of a related compound, benzenesulfonic acid, strong hydrogen bonds are observed, dictating the crystal packing. scispace.com

A summary of the expected non-covalent interactions is presented in the table below.

| Interaction Type | Originating Functional Groups | Expected Role in Crystal Structure |

| Hydrogen Bonding | Sulfinic acid group (-SO₂H) | Primary determinant of molecular association, likely forming dimers or chains. |

| π-π Stacking | Benzene ring | Contributes to the packing of aromatic moieties, influencing crystal density. |

| Van der Waals Forces | Entire molecule | General cohesive forces contributing to the overall stability of the crystal lattice. |

Quantum-Chemical-Based Investigations of Stability and Bonding

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure, stability, and bonding characteristics of molecules like this compound. nih.gov These computational methods can elucidate various molecular properties that are difficult to determine experimentally.

Molecular Geometry and Stability: The first step in a quantum-chemical investigation is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly around the sulfinic acid group and its orientation relative to the benzene ring. The calculated total energy of the optimized structure is an indicator of its thermodynamic stability.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For aromatic compounds like this compound, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the oxygen atoms of the sulfinic acid group, indicating their susceptibility to electrophilic attack, and a positive potential around the acidic hydrogen, highlighting its role as a proton donor.

Bonding Analysis: Quantum-chemical methods can also be used to analyze the nature of the chemical bonds within the molecule. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the hybridization of atomic orbitals and the delocalization of electron density. In this compound, this would reveal the details of the C-S bond and the S-O bonds, including their degree of covalent and ionic character.

The table below summarizes key parameters that would be investigated in a quantum-chemical study of this compound.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | Lowest energy arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles, defining the molecule's shape. |

| Total Energy | The total electronic and nuclear energy of the molecule. | A measure of the molecule's thermodynamic stability. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. |

| MEP Map | A visual representation of the electrostatic potential on the molecular surface. | Identifies nucleophilic and electrophilic sites, predicting reactivity. |

| NBO Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | Provides detailed information on hybridization and charge distribution within the molecule. |

While specific computational results for this compound are not detailed in the provided search results, the application of these well-established quantum-chemical methods would provide a comprehensive understanding of its stability, reactivity, and bonding characteristics. Such studies on related benzenesulfonamides have demonstrated the utility of these approaches in predicting molecular properties. nih.gov

Derivatives and Analogues of 3 Methylbenzene 1 Sulfinic Acid in Targeted Synthesis

Synthesis of Sulfones Derived from 3-Methylbenzene-1-sulfinic Acid

Sulfones are a significant class of organosulfur compounds, widely recognized for their presence in pharmaceuticals and their utility as versatile synthetic intermediates. The sulfinate group of this compound serves as a direct precursor to the sulfonyl functional group, enabling various synthetic transformations to access these important molecules.

Allylic Sulfone Formation via Hydrosulfonylation

The direct addition of a sulfinic acid across a system of conjugated double or cumulative bonds, known as hydrosulfonylation, represents an atom-economical route to allylic sulfones. These motifs are prevalent in bioactive molecules and serve as valuable building blocks in organic chemistry.

Recent advancements have demonstrated that the reaction of sulfinic acids, such as this compound, with 1,3-dienes can proceed efficiently without the need for transition-metal catalysts. researchgate.net For instance, the reaction between 1-phenyl-1,3-butadiene (B73350) and 4-methylbenzenesulfinic acid, catalyzed by boron trifluoride etherate, yields the corresponding branched allylic sulfone in high yield. researchgate.net The reaction proceeds smoothly, is operationally simple, and does not require an inert atmosphere or dry conditions. researchgate.net

The scope of this transformation is broad, tolerating various substituents on both the diene and the arylsulfinic acid. The electronic nature of the substituents on the phenyl ring of the sulfinic acid influences the reaction outcome, as detailed in the table below.

Table 1: Hydrosulfonylation of 1-phenyl-1,3-butadiene with Various Substituted Benzenesulfinic Acids

| Sulfinic Acid | Yield (%) |

|---|---|

| 4-Methylbenzenesulfinic acid | 95 |

| Benzenesulfinic acid | 92 |

| 4-Methoxybenzenesulfinic acid | 85 |

| 4-Chlorobenzenesulfinic acid | 94 |

| 3-Methylbenzenesulfinic acid | 70 |

Reaction conditions involved reacting 1-phenyl-1,3-butadiene with the respective sulfinic acid in the presence of a boron catalyst at 60°C for 6 hours. researchgate.net

Similarly, the hydrosulfonylation of allenes with sulfinic acids provides a direct route to allylic sulfones. organic-chemistry.orgchemrxiv.org Palladium-catalyzed, ligand-controlled coupling of allenes with sulfinic acids allows for the chemodivergent synthesis of either branched or linear allylic sulfones with high selectivity. organic-chemistry.org Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes using sodium sulfinates has also been developed, providing access to chiral allylic sulfones with high enantioselectivity. nih.gov

Methyl Sulfone Synthesis from Sulfinates and Alcohols

The synthesis of methyl sulfones can be achieved through the condensation of sodium methyl sulfinate with alcohols. A notable method involves the reaction of allyl alcohols with sodium methyl sulfinate in the presence of boron trifluoride etherate (BF₃·OEt₂) in an acetic acid medium. nih.gov This approach is efficient, with high yields and simple reaction conditions at room temperature. nih.gov

The mechanism involves the activation of the alcohol's hydroxyl group by BF₃·OEt₂, leading to the formation of a carbocation after the elimination of a water molecule. nih.gov The nucleophilic sulfinate then attacks the carbocation. The choice of solvent plays a critical role; using acetic acid favors the formation of the thermodynamically more stable sulfone via an S-attack, following an SN²-like mechanism. nih.gov This contrasts with reactions in dichloromethane (B109758), which can favor the formation of sulfinate esters via an O-attack. nih.gov

Exploration of Substituted Arylsulfinic Acid Analogues for Structure-Reactivity Relationships

The reactivity of arylsulfinic acids is significantly influenced by the nature and position of substituents on the aromatic ring. As observed in the hydrosulfonylation of 1,3-dienes (see Table 1), electron-donating and electron-withdrawing groups on the arylsulfinic acid can modulate product yields. researchgate.net

In the boron-catalyzed hydrosulfonylation of 1-phenyl-1,3-butadiene, 4-methylbenzenesulfinic acid provided a 95% yield, while the more electron-donating 4-methoxybenzenesulfinic acid gave a slightly lower yield of 85%. researchgate.net Conversely, the electron-withdrawing 4-chlorobenzenesulfinic acid resulted in a high yield of 94%. researchgate.net The position of the substituent also matters, with 3-methylbenzenesulfinic acid and 2-methylbenzenesulfinic acid affording lower yields of 70% and 52%, respectively, compared to the para-substituted analogue. researchgate.net This suggests that both electronic effects and steric hindrance play a role in the reaction's efficiency.

Strategies for Chiral Arylsulfinic Acid Derivatives

The synthesis of enantiomerically pure sulfinyl compounds is of great interest due to the role of sulfur stereogenic centers in medicinal chemistry and asymmetric synthesis. researchgate.netnih.gov Several strategies have been developed to access chiral arylsulfinic acid derivatives, primarily through the formation of diastereomeric esters or amides with a chiral auxiliary. nih.gov

One of the most established methods involves the reaction of a racemic sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinate esters. nih.gov These diastereomers can then be separated by crystallization. This approach, famously known as the Andersen synthesis, has been pivotal for preparing optically active sulfoxides. nih.gov Besides menthol, other chiral auxiliaries like diacetone-d-glucose (B1670380) have proven effective. nih.gov

More contemporary methods focus on catalytic enantioselective synthesis. For instance, the kinetic resolution of racemic sulfinamides with alcohols, catalyzed by chiral compounds, can produce enantioenriched sulfinate esters and sulfinamides. researchgate.net Another innovative approach involves the asymmetric condensation of sulfinic acids and alcohols using a chiral catalyst, which can stereoselectively install the sulfur stereogenic center. ntu.edu.sg This method has been shown to be effective for a wide range of sulfinates and bioactive alcohols, demonstrating its potential for the late-stage diversification of drug molecules. ntu.edu.sg

Enantioenriched arylsulfinylamides have also been employed as "all-in-one" reagents for the asymmetric aminoarylation of alkenes under photoredox conditions. nih.gov In this process, the sulfinyl group acts as a traceless chiral auxiliary, controlling the stereochemistry of the reaction before being eliminated in situ. nih.gov

Future Directions and Unexplored Avenues in 3 Methylbenzene 1 Sulfinic Acid Research

Development of Novel Green Synthetic Routes

The traditional synthesis of p-toluenesulfinic acid often involves the reduction of p-toluenesulfonyl chloride, a process that can utilize reagents and solvents with considerable environmental impact. chemicalbook.com A significant future direction lies in the development of novel, greener synthetic methodologies.

Current Synthesis Landscape: The preparation of p-toluenesulfinic acid and its salts can be achieved through various methods, including the reduction of p-toluenesulfonyl chloride using agents like zinc dust or sodium sulfite. Another route involves the reaction of p-tolylmagnesium bromide with sulfur dioxide. A patented process describes a method for synthesizing sodium 4-methylbenzenesulfinate (B2793641) by reacting a dichloromethane (B109758) solution of 4-methylbenzenesulfonyl chloride with an aqueous solution of sodium sulfite. This method allows for the recovery and recycling of the dichloromethane solvent, which is a step towards reducing environmental pollution.

Future research should prioritize the development of synthetic pathways that align with the principles of green chemistry. This includes exploring catalytic systems that operate under milder conditions, utilize non-toxic and renewable starting materials, and minimize waste generation. The use of ultrasound-assisted synthesis, for example, has shown promise in promoting esterification reactions using p-toluenesulfonic acid as a catalyst and could be explored for the synthesis of sulfinic acids as well. tandfonline.com

Elucidation of Complex Reaction Mechanisms

While 3-Methylbenzene-1-sulfinic acid has been effectively employed as a mild acid catalyst, a detailed understanding of the intricate reaction mechanisms it participates in is an area ripe for investigation. Future research should move beyond acknowledging its catalytic role to a deep-dive into the mechanistic pathways.

For instance, in the three-component Ugi-type reactions for synthesizing α-amino amides and amidines, p-toluenesulfinic acid acts as a catalyst. thieme-connect.de However, the precise nature of its interaction with the reactants and intermediates, and how it facilitates bond formation, is not fully understood. Advanced computational modeling and in-situ spectroscopic techniques could be employed to map the reaction coordinates, identify transition states, and quantify the energetic profiles of these catalytic cycles. A deeper mechanistic understanding will be pivotal for optimizing reaction conditions and for the rational design of more efficient catalysts based on the sulfinic acid scaffold.

Expansion of Catalytic Applications

The current catalytic applications of this compound are promising but represent only a fraction of its potential. Its utility in promoting multicomponent reactions for the synthesis of heterocyclic compounds like pyrazoles and pyrimidines has been demonstrated. preprints.orgresearchgate.net

Future Catalytic Frontiers: The exploration of its catalytic prowess in other domains of organic synthesis is a key future direction. This could include:

Asymmetric Catalysis: Developing chiral variants of this compound or using it in conjunction with chiral co-catalysts to induce stereoselectivity in reactions.

Photoredox Catalysis: Investigating its potential as a co-catalyst or pro-catalyst in light-mediated reactions, an area of burgeoning interest in modern organic synthesis.

Polymerization Reactions: Exploring its role as an initiator or catalyst in polymerization processes to create novel polymeric materials.

The development of polystyrene-supported p-toluenesulfonic acid as a reusable heterogeneous catalyst highlights a promising avenue for the sulfinic acid counterpart, enhancing its industrial applicability and environmental friendliness. preprints.org

Advanced Materials Science Applications

One of the most significant unexplored territories for this compound is in the realm of advanced materials science. Currently, there is a dearth of research in this area, with much of the focus being on its sulfonic acid counterpart for applications in resins and coatings. acs.org

Potential Materials Science Applications:

Functional Polymers: The sulfinic acid group could be incorporated into polymer backbones to create materials with unique properties, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Organic Electronics: The aromatic nature of the compound, combined with the functionality of the sulfinic acid group, could be leveraged in the design of new organic semiconductors, conductive polymers, or materials for optical applications.

Nanomaterials: It could be used as a surface modifier for nanoparticles, imparting specific functionalities or improving their dispersibility in various media.

Future research should actively seek to bridge this gap by exploring the synthesis of polymers and materials incorporating the this compound moiety and characterizing their physical and chemical properties for potential applications.

Design and Synthesis of New Functionalized Derivatives

The sulfinic acid group is a versatile functional handle that can be transformed into a variety of other functionalities, opening the door to a vast array of new derivatives with potentially interesting chemical and biological properties.

Current and Future Derivative Synthesis: Research has shown the successful synthesis of sulfinate esters and sulfinamides from p-toluenesulfinic acid using activating agents. These reactions provide a pathway to a range of derivatives. thieme-connect.de The development of new synthetic methodologies for these conversions, particularly those that are more efficient and selective, is an important area for future work.

Beyond simple esters and amides, future research should focus on using this compound as a building block for more complex molecular architectures. This could involve its use in cross-coupling reactions or as a precursor for the synthesis of novel heterocyclic systems. The design and synthesis of such derivatives, guided by computational studies to predict their properties, could lead to the discovery of new pharmaceuticals, agrochemicals, or functional materials.

Q & A

Q. Table 1: Stability of this compound Under Storage Conditions

| Condition | Degradation (%) at 30 Days | Recommended Storage Protocol |

|---|---|---|

| 4°C (air) | 15% | Argon atmosphere, desiccant |

| -20°C (air) | 5% | Sealed vial, silica gel |

| Room Temp. (N₂) | 25% | Avoid light, inert gas purge |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.